molecular formula C13H17NO4 B2867026 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one CAS No. 92050-07-2

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one

Cat. No.: B2867026
CAS No.: 92050-07-2
M. Wt: 251.282
InChI Key: GSCFVLPLFWNRMX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound characterized by a methoxyphenyl group attached to a nitropentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by subsequent functional group modifications. For instance, a Friedel-Crafts acylation can be employed to introduce the acyl group, followed by nitration to introduce the nitro group .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include amines, substituted phenyl derivatives, and various functionalized nitropentanones.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is unique due to its combination of a nitro group and a methoxyphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCFVLPLFWNRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325564
Record name 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92050-07-2
Record name 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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